2-Pyridylformaldehyde semicarbazone

Übersicht

Beschreibung

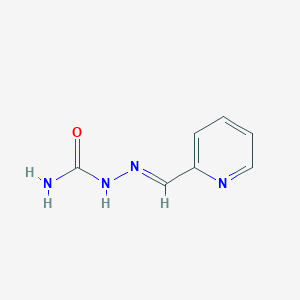

2-Pyridylformaldehyde semicarbazone is a chemical compound with the molecular formula C7H8N4O. It is a yellow crystalline solid that is soluble in polar solvents.

Vorbereitungsmethoden

2-Pyridylformaldehyde semicarbazone can be synthesized via the condensation of pyridine-2-carbaldehyde with semicarbazide hydrochloride under refluxing conditions . The reaction typically involves mixing the aldehyde and semicarbazide in a suitable solvent, such as ethanol, and heating the mixture to facilitate the formation of the semicarbazone derivative. The product is then purified through recrystallization.

Analyse Chemischer Reaktionen

2-Pyridylformaldehyde semicarbazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the semicarbazone group into other functional groups.

Substitution: The compound can undergo substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

2-Pyridylformaldehyde semicarbazone has been investigated for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting its potential in treating infections that are difficult to manage with conventional antibiotics .

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells. For instance, a case study highlighted that this compound inhibited the growth of specific cancer cell lines by disrupting mitochondrial function, leading to increased cell death .

Coordination Chemistry

Metal Complexes

this compound acts as a bidentate ligand, forming stable complexes with various metal ions such as copper, nickel, and zinc. These metal complexes have been characterized through spectroscopic methods and X-ray crystallography. The formation of these complexes enhances the biological activity of the ligand, making them useful in designing new therapeutic agents .

Catalytic Applications

The metal complexes derived from this compound have shown promise as catalysts in organic reactions. For example, copper(II) complexes have been utilized in the oxidation of alcohols to aldehydes under mild conditions. The efficiency of these catalytic systems is attributed to the electronic properties imparted by the ligand .

Analytical Chemistry

Spectroscopic Applications

This compound is widely used as a reagent in analytical chemistry for detecting certain metal ions. Its ability to form colored complexes with metals allows for visual detection methods. For instance, spectrophotometric methods utilizing this compound have been developed for the quantitative analysis of nickel ions in environmental samples .

Chromatographic Techniques

Additionally, it has been employed in high-performance liquid chromatography (HPLC) as a derivatizing agent for amines and amino acids, enhancing their detection sensitivity during analysis .

Data Summary Table

Wirkmechanismus

The exact mechanism of action of 2-Pyridylformaldehyde semicarbazone is not fully understood. it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, the compound inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system.

Vergleich Mit ähnlichen Verbindungen

2-Pyridylformaldehyde semicarbazone can be compared with other semicarbazone derivatives, such as:

2-Acetylpyridine semicarbazone: This compound also exhibits antitumor and antimicrobial activities but has different structural features and reactivity.

2-Acetylpyridine N(4)-phenyl semicarbazone: Similar to this compound, this compound has been studied for its coordination with metal ions and its biological activities.

The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct reactivity and biological activities.

Biologische Aktivität

2-Pyridylformaldehyde semicarbazone (CAS No. 13370-79-1) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and antioxidant properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

- Molecular Formula: C7H8N4O

- Molecular Weight: 164.16 g/mol

- Appearance: Yellow crystalline solid

- Solubility: Soluble in polar solvents

The compound is synthesized through the condensation of pyridine-2-carbaldehyde with semicarbazide hydrochloride under refluxing conditions, yielding an 80% product .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects against various cancer cell lines. The mechanism of action is believed to involve:

- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.

- Inhibition of Topoisomerase II: This enzyme is crucial for DNA replication and repair, and its inhibition leads to the accumulation of DNA damage in cancer cells.

Case Study:

A study published in the Journal of Molecular Structure demonstrated that this compound showed potent cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effective dose-response relationships .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It shows activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

Research Findings:

A comparative study found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of some conventional antibiotics .

Antioxidant Activity

The compound's antioxidant properties are attributed to its ability to scavenge free radicals, which may help mitigate oxidative stress-related diseases.

Mechanism:

The antioxidant activity is believed to be linked to the presence of functional groups in its structure that can donate electrons to free radicals, thereby neutralizing them.

Comparative Analysis with Similar Compounds

| Compound Name | Antitumor Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 2-Acetylpyridine semicarbazone | Moderate | High | Moderate |

| 2-Acetylpyridine N(4)-phenyl semicarbazone | Moderate | Moderate | Low |

This table illustrates how this compound compares with other semicarbazone derivatives, highlighting its unique profile in biological activity .

Eigenschaften

IUPAC Name |

[(E)-pyridin-2-ylmethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVVDRDEXYHYNT-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13370-79-1 | |

| Record name | 2-Pyridylformaldehyde semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013370791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-pyridylformaldehyde semicarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.